6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline
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Overview
Description
6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline is a chemical compound with the molecular formula C14H19NO2Sn and a molecular weight of 352.02 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline typically involves the stannylation of an isoquinoline derivative. One common method includes the reaction of 6,7-dimethoxyisoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Scientific Research Applications
6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its biological activity to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline can be compared with other isoquinoline derivatives such as:
6,7-Dimethoxyisoquinoline: Lacks the trimethylstannyl group, leading to different reactivity and applications.
3-Bromo-6,7-dimethoxyisoquinoline: Contains a bromine atom instead of the trimethylstannyl group, resulting in different chemical properties and uses.
6,7-Dimethoxy-3-(trimethylsilyl)isoquinoline: Has a trimethylsilyl group instead of the trimethylstannyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-3-yl)-trimethylstannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NO2.3CH3.Sn/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;;;;/h3,5-7H,1-2H3;3*1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDOJNHZLMQALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=CC2=C1)[Sn](C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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